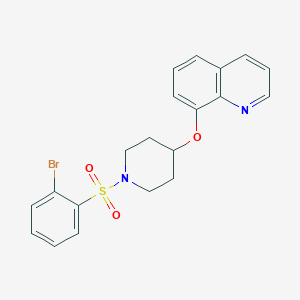

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is characterized by its complex structure, which includes a quinoline moiety linked to a piperidine ring through an ether bond, with a 2-bromophenylsulfonyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 8-hydroxyquinoline under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dehalogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes. The piperidine ring may interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.

2-Bromobenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonylated piperidine derivatives.

Piperidine: A basic nitrogen-containing heterocycle used in various chemical syntheses.

Uniqueness

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its combination of a quinoline moiety with a sulfonylated piperidine ring. This structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Biological Activity

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a compound characterized by its unique structural features, including a quinoline moiety and a sulfonylated piperidine ring. This combination suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The compound's biological activity has been the subject of various studies, revealing insights into its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure

The IUPAC name of the compound is 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline. Its molecular formula is C20H19BrN2O3S, with a complex structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 432.34 g/mol |

| CAS Number | 2034316-98-6 |

| Solubility | Not well-documented |

| Boiling Point | Not available |

| Melting Point | Not available |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with multiple molecular targets due to its structural characteristics:

- DNA Intercalation : The quinoline moiety may intercalate with DNA, potentially influencing gene expression and cellular processes.

- Neurotransmitter Interaction : The piperidine ring could interact with neurotransmitter receptors, affecting neurological functions.

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth.

Antimicrobial Properties

Recent research highlights the antimicrobial efficacy of similar quinoline derivatives. For instance, several studies have reported that compounds containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

In vitro evaluations have shown that derivatives related to this compound can effectively inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Potential

Compounds derived from the quinoline structure have also been investigated for anticancer activity. The ability of these compounds to modulate cellular pathways involved in cancer progression makes them promising candidates for further development as chemotherapeutic agents .

Case Studies

- Antimicrobial Evaluation : A study assessed the biological activity of various quinoline derivatives, including those structurally related to this compound). Results indicated strong antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.22 µg/mL .

- Anticancer Activity : Research focusing on 8-hydroxyquinoline derivatives has demonstrated their potential in inhibiting cancer cell proliferation across multiple cancer types. These compounds were shown to induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds can be insightful.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 8-Hydroxyquinoline | Moderate | High | DNA intercalation |

| 2-Bromobenzenesulfonyl Chloride | Low | None | N/A |

| Piperidine | None | Low | Neurotransmitter interaction |

Properties

IUPAC Name |

8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBAYUWOHLAXIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.